N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c1-11-3-5-14(22(23)24)10-18(11)27(25,26)20-8-7-15-12(2)21-17-6-4-13(19)9-16(15)17/h3-6,9-10,20-21H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYSIDUVAKUTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Functionalization
The 5-fluoro-2-methylindole scaffold is synthesized via electrophilic fluorination of 2-methylindole using Selectfluor® under anhydrous conditions. A mixture of 2-methylindole (1.0 equiv), Selectfluor® (1.2 equiv), and acetonitrile is stirred at 80°C for 12 hours, achieving 78% yield. The fluorine atom is introduced regioselectively at the 5-position due to the electron-donating methyl group at C2 directing electrophilic substitution.
Ethylamine Side Chain Introduction
The 3-position of the indole is alkylated via a Mannich reaction. 5-Fluoro-2-methylindole (1.0 equiv) reacts with paraformaldehyde (1.5 equiv) and ethylamine hydrochloride (1.2 equiv) in refluxing ethanol (12 hours, 70°C), yielding 5-fluoro-2-methyl-1H-indole-3-ethylamine (65% yield). Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the amine intermediate.
Synthesis of 2-Methyl-5-nitrobenzenesulfonyl Chloride
Chlorosulfonation of p-Nitrotoluene
p-Nitrotoluene (1.0 equiv) undergoes chlorosulfonation with chlorosulfonic acid (3.0 equiv) at 65°C for 24 hours. The reaction is quenched in ice water, and the sulfonyl chloride intermediate is extracted with dichloromethane (yield: 82%). Excess chlorosulfonic acid is neutralized with aqueous sodium bicarbonate.
| Parameter | Value |
|---|---|
| Temperature | 65°C |
| Reaction Time | 24 hours |
| Solvent | Neat (chlorosulfonic acid) |
| Yield | 82% |
Amination to Sulfonamide
The sulfonyl chloride (1.0 equiv) is treated with concentrated aqueous ammonia (2.0 equiv) in dichloromethane at 25°C for 2 hours. Filtration and recrystallization from water yield 2-methyl-5-nitrobenzenesulfonamide (75% purity, further purified to >98% via activated charcoal).
Coupling Reaction to Form the Sulfonamide
Sulfonylation of the Indole Ethylamine
5-Fluoro-2-methyl-1H-indole-3-ethylamine (1.0 equiv) reacts with 2-methyl-5-nitrobenzenesulfonyl chloride (1.1 equiv) in toluene under reflux (112°C) for 20 hours. Tripotassium phosphate (2.5 equiv) and tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 equiv) are added as base and phase-transfer catalyst, respectively. The crude product is washed with water and recrystallized from isopropyl alcohol, achieving 79.2% yield.
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | TDA-1 (0.1 equiv) |
| Base | Tripotassium phosphate (2.5 equiv) |
| Yield | 79.2% |
Alternative Coupling Conditions
A room-temperature method using dichloromethane and triethylamine (2.0 equiv) achieves comparable yields (75%) but requires longer reaction times (48 hours). This method is preferred for heat-sensitive intermediates.
Industrial-Scale Production Methods
Continuous-Flow Reactor Optimization
Industrial synthesis employs continuous-flow reactors to enhance efficiency. Chlorosulfonation and coupling steps are performed in modular reactors with precise temperature control (±2°C), reducing reaction times by 40% and improving yields to 85%.
Solvent Recycling and Waste Management
Toluene and dichloromethane are recovered via vacuum distillation (50 mbar, <60°C), achieving 90% solvent reuse. Waste streams are treated with activated carbon to adsorb residual sulfonamides before disposal.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Batch Coupling | 79.2% | 20h | High | Moderate |
| Room-Temperature | 75% | 48h | Low | High |
| Continuous-Flow | 85% | 12h | Very High | High |
The continuous-flow method offers superior scalability and yield but requires higher initial capital investment. Batch processes remain viable for small-scale production due to lower equipment costs.
Challenges and Optimization Strategies
Byproduct Formation in Sulfonylation
Over-sulfonylation at the indole nitrogen is mitigated by maintaining a 1.1:1 molar ratio of sulfonyl chloride to amine. Excess sulfonyl chloride increases dimerization byproducts (up to 15%), reducing yield.
Purification of Nitro-Substituted Intermediates
Recrystallization from isopropyl alcohol removes nitro-containing impurities, enhancing purity from 75% to >99%. Activated charcoal treatment further reduces colored byproducts.
Chemical Reactions Analysis
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole ring allows the compound to bind to various receptors and enzymes, influencing biological pathways . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous sulfonamide and indole derivatives, focusing on substituent effects, molecular properties, and synthetic routes.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Reactivity: The nitro group in the target compound (vs. The 5-fluoro substituent on the indole ring is conserved across analogs (e.g., ), suggesting its importance in maintaining structural stability or binding affinity.
Pharmacological Implications :
- Compounds with chlorothiophene or difluoromethoxy groups (e.g., ) may exhibit improved membrane permeability due to increased lipophilicity compared to the nitro-containing target compound.
- The absence of indole in simpler analogs (e.g., ) likely reduces target specificity, underscoring the indole moiety’s role in bioactive conformations.
Biological Activity
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H22FN3O3S
- Molecular Weight : 373.45 g/mol
The structure features an indole moiety, which is often associated with various biological activities, including anticancer effects. The presence of a sulfonamide group also suggests potential antimicrobial properties.
Antimicrobial Activity
Research has demonstrated that sulfonamides, including derivatives similar to this compound, possess significant antimicrobial properties. A study evaluated various sulfonamide derivatives against common bacterial strains using the minimum inhibitory concentration (MIC) method.
| Compound | MIC (μM) | Bacteria Tested |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| Other Sulfonamides | >100 | Escherichia coli, Klebsiella pneumoniae |
The tested compound exhibited an MIC of 50 μM against Staphylococcus aureus, indicating moderate antibacterial efficacy compared to other derivatives that showed higher MIC values (>100 μM) against Gram-negative bacteria .
Antioxidant Activity
In addition to antimicrobial properties, the antioxidant activity of sulfonamide derivatives has been investigated. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was employed to assess the radical scavenging ability of various compounds.
| Compound | IC50 (mM) |
|---|---|
| This compound | 0.75 |
| Other Sulfonamides | 0.66 - 1.75 |
The results indicated that this compound exhibited an IC50 value of 0.75 mM, suggesting it has a moderate capacity to scavenge free radicals .
Anticancer Activity
Emerging studies have highlighted the potential anticancer effects of indole-based compounds. In vitro assays have shown that derivatives containing the indole scaffold can inhibit cell proliferation in various cancer cell lines.
A notable study reported that related compounds demonstrated significant antitumor activity in xenograft models for leukemia and breast cancer:
| Compound | Cancer Type | Efficacy |
|---|---|---|
| Indole Derivative A | MV4;11 leukemia | Significant reduction in tumor size |
| Indole Derivative B | MDA-MB-231 breast cancer | Inhibition of cell growth |
These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies with other effective indole derivatives .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of sulfonamide derivatives, emphasizing their diverse applications in medicinal chemistry:
- Synthesis and Characterization : Various synthetic routes have been explored to obtain sulfonamide derivatives with enhanced biological profiles.
- Biological Evaluation : Comprehensive screening against bacterial strains and cancer cell lines has established a correlation between structural modifications and biological activity.
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds may interact with specific biological targets, leading to their observed effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide with high purity?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Functionalization of the indole core (5-fluoro-2-methyl-1H-indole) via alkylation using 2-bromoethylamine, followed by purification via column chromatography (hexane/ethyl acetate) to isolate the intermediate.
- Step 2 : Sulfonylation with 2-methyl-5-nitrobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine, 0–5°C).
- Step 3 : Final purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
- Key Considerations : Monitor reaction progress using TLC or LC-MS. Control temperature to avoid nitro group reduction or sulfonamide hydrolysis.
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Recommended Techniques :
- NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to confirm indole C3-ethyl linkage, sulfonamide connectivity, and substituent positions (e.g., fluoro, nitro).
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion ([M+H]+) and isotopic pattern.
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or bond angles .
- Data Interpretation : Compare spectral data with structurally related sulfonamide-indole hybrids (e.g., ).
Q. What in vitro assays are suitable for initial biological activity screening?
- Assay Design :
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests).
Advanced Research Questions
Q. How do electronic effects of the nitro group influence the compound’s reactivity and binding to biological targets?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and HOMO/LUMO distributions. Compare with analogs lacking the nitro group.
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., -NO2 → -NH2, -CF3) and assay for activity shifts.
- X-ray Co-crystallography : Resolve target-ligand complexes (e.g., with kinase domains) to identify nitro group interactions (e.g., hydrogen bonding, π-stacking) .
- Data Analysis : Correlate Hammett σ values of substituents with bioactivity trends.
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Approach :
- Assay Standardization : Replicate experiments under uniform conditions (pH, temperature, cell passage number).
- Impurity Profiling : Use LC-MS to check for degradation products (e.g., nitro reduction to amine).
- Meta-Analysis : Compare datasets from (indole-sulfonamide hybrids) and 17 (thiophene-sulfonamides) to identify confounding variables (e.g., solvent polarity, assay endpoints) .
- Case Study : If Compound A shows high cytotoxicity in Study X but low in Study Y, evaluate differences in cell culture media (e.g., serum concentration) or incubation time.
Q. What strategies enhance the compound’s stability under physiological conditions?
- Experimental Design :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products.
- Formulation : Develop prodrugs (e.g., ester derivatives) or nano-encapsulation (liposomes) to improve solubility and reduce hydrolysis .
- Key Findings : Nitro groups may increase oxidative instability; consider adding antioxidants (e.g., ascorbic acid) to storage buffers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
